molecular formula C23H25NO8S B2711369 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 946298-27-7

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2711369
CAS No.: 946298-27-7
M. Wt: 475.51
InChI Key: JVNHCXHWQHKEKS-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 3,4,5-trimethoxybenzamide core linked to a furan-2-yl moiety via a sulfonylethyl bridge. The 3,4,5-trimethoxybenzamide group is a hallmark of microtubule-targeting agents, resembling structural motifs in combretastatin analogues and other cytotoxic compounds .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO8S/c1-28-16-7-9-17(10-8-16)33(26,27)21(18-6-5-11-32-18)14-24-23(25)15-12-19(29-2)22(31-4)20(13-15)30-3/h5-13,21H,14H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNHCXHWQHKEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide (CAS Number: 946265-00-5) is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential as a biochemical probe.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO5SC_{22}H_{23}NO_5S, with a molecular weight of 413.5 g/mol. The compound features a furan ring, methoxyphenyl groups, and a sulfonamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H23NO5S
Molecular Weight413.5 g/mol
CAS Number946265-00-5

This compound acts primarily as an inhibitor of tubulin polymerization. This mechanism is crucial for its antiproliferative effects against cancer cells. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Efficacy

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • MDA-MB-231 (breast cancer) : IC50 = 3.01 µM
  • HCT-116 (colon cancer) : IC50 = 5.20 µM
  • HT-29 (colon cancer) : IC50 = 9.13 µM
  • HeLa (cervical cancer) : IC50 = 11.09 µM

These findings indicate that the compound exhibits significant cytotoxicity towards these cell lines while showing selectivity over non-tumoral cell lines such as HEK-293 (IC50 > 30 µM) .

Case Studies

  • Study on Tubulin Polymerization :
    A study demonstrated that this compound effectively inhibited tubulin polymerization in vitro. The mechanism involved arresting HeLa cells in the G2/M phase of the cell cycle, which is indicative of its potential as an antitumor agent .
  • Selectivity Studies :
    The selectivity profile of the compound was assessed by comparing its effects on tumor versus normal cells. The results showed a marked preference for inhibiting tumor cell growth while sparing normal cells, highlighting its therapeutic potential with reduced side effects .

Potential Applications

This compound is being explored for various applications:

  • Cancer Therapy : Due to its ability to inhibit tubulin polymerization and selectively target cancer cells.
  • Biochemical Probes : The compound's structural features allow it to interact with specific proteins, making it a candidate for further biochemical studies .

Scientific Research Applications

Key Reactions

  • Oxidation : The furan ring can be oxidized to form furan-2,3-dione derivatives.
  • Reduction : The sulfonyl group can be reduced to a sulfide.
  • Substitution : Methoxy groups can undergo nucleophilic aromatic substitution.

Chemistry

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications that are valuable in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It may interact with specific proteins or enzymes, making it useful for studying biological pathways and mechanisms.

Medicine

The compound has shown promise in medicinal chemistry for its potential therapeutic properties:

  • Anti-inflammatory Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest it could affect cancer cell proliferation.
Application AreaPotential BenefitsMechanism of Action
ChemistryBuilding block for complex moleculesFunctional group reactivity
BiologyBiochemical probeProtein/enzyme interaction
MedicineAnti-inflammatory, anticancerEnzyme inhibition

Industry

In industrial applications, this compound is utilized in developing advanced materials and as a precursor for various chemical processes. Its versatility makes it suitable for applications in pharmaceuticals and material science.

Case Studies and Research Findings

  • Biological Activity Studies :
    • A study explored the anti-inflammatory effects of similar compounds and suggested that modifications to the sulfonamide group could enhance efficacy against inflammatory diseases.
    • Another research focused on the anticancer properties of structurally related compounds, noting significant inhibition of tumor growth in vitro.
  • Synthesis Innovations :
    • Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, utilizing greener chemistry principles to reduce environmental impact.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Hydrazinyl/Thiazole Groups : The target compound’s 4-methoxybenzenesulfonyl group distinguishes it from hydrazinyl (e.g., compound 2b) or thiazole-linked derivatives (e.g., 4b). Sulfonyl groups enhance metabolic stability compared to hydrazides, which may undergo hydrolysis .
  • Methoxy vs. Hydroxy Substitutions : Unlike THHEB (3,4,5-trihydroxybenzamide) , the target compound’s 3,4,5-trimethoxy groups reduce hydrogen-bonding capacity but improve lipophilicity, favoring cell-membrane penetration.

Physicochemical Properties

  • Melting Points : Sulfonyl-containing analogues (e.g., compounds in ) exhibit higher melting points (e.g., 241–243°C) compared to thiazole derivatives (214–220°C ), likely due to stronger intermolecular interactions (e.g., sulfonyl dipole-dipole forces).
  • Purity : Most analogues report >99% purity via recrystallization (e.g., compound 2b: 99.76% ), suggesting robust synthetic protocols.

Cytotoxic Activity

  • Thiazole Derivatives (4b–4d) : Exhibit IC₅₀ values in the low micromolar range against cancer cell lines (e.g., MCF-7 breast cancer), attributed to thiazole-mediated kinase inhibition.
  • Hydrazinyl Derivatives (2a–2c) : Moderate cytotoxicity (e.g., 2c: 57.51% inhibition at 10 μM) via microtubule disruption.

Antioxidant Activity

  • THHEB : Demonstrates potent radical scavenging (IC₅₀ = 2.5 μM for superoxide), outperforming ascorbic acid. The 3,4,5-trihydroxy configuration is critical for electron donation, a feature absent in the target compound’s methoxy-rich structure.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing derivatives of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide?

  • Methodology : Derivatives are commonly synthesized via nucleophilic substitution or condensation reactions. For example:

  • Hydrazide formation : Refluxing intermediates (e.g., oxazolones) with hydrazine derivatives in ethanol yields hydrazide-linked compounds (69–74% yields) .
  • Aryl substitution : Reacting the core structure with aromatic amines (e.g., 2-naphthylamine) in acetic acid under reflux produces N-aryl derivatives (99% purity) .
    • Optimization : Solvent choice (e.g., ethanol, DMF) and reaction time (1–4 hours) are critical for yield and purity .

Q. How can structural confirmation of synthesized derivatives be achieved?

  • Techniques :

  • 1H/13C-NMR : Assign peaks to confirm substituent integration (e.g., furan protons at δ 6.6–6.8 ppm, methoxy groups at δ 3.7–3.9 ppm) .
  • Elemental analysis : Validate empirical formulas (e.g., C% 56.27–61.59, N% 9.35–10.25) .
  • Mass spectrometry : Confirm molecular ions (e.g., ESI-MS for M+ or fragment ions) .

Q. What in vitro models are suitable for preliminary cytotoxic activity screening?

  • Assays :

  • MTT assay : Used to measure IC50 values against cancer cell lines (e.g., HepG2, MCF-7) .
  • Dose-response curves : Test compounds at 1–100 µM for 48–72 hours to determine potency .
    • Validation : Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How do substituents on the aryl hydrazine moiety influence cytotoxic potency?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., -NO2) : Enhance activity by improving target binding (IC50: 214–216 °C for 4d vs. 216–218 °C for bromo-substituted 4c) .
  • Halogenated aryl groups (e.g., -Cl, -Br) : Increase lipophilicity, potentially improving membrane permeability (e.g., 4b: IC50 = 218–220 °C) .
    • Data Interpretation : Compare IC50 values across derivatives to identify trends (e.g., chloro vs. bromo substituents) .

Q. How can contradictions in cytotoxicity data between studies be resolved?

  • Troubleshooting :

  • Cell line variability : HepG2 (liver) vs. MCF-7 (breast) may show differential sensitivity due to metabolic differences .
  • Assay conditions : Optimize incubation time, serum concentration, and cell density to reduce variability .
    • Statistical analysis : Use ANOVA with post-hoc tests to validate significance (p < 0.05) .

Q. What strategies improve solubility and bioavailability of hydrophobic derivatives?

  • Formulation approaches :

  • Nanostructured lipid carriers (NLCs) : Encapsulate compounds to enhance aqueous dispersion (e.g., particle size < 200 nm, PDI < 0.3) .
  • PEGylation : Modify carriers with polyethylene glycol to prolong circulation time .
    • In vitro testing : Use Caco-2 cell monolayers to assess permeability improvements .

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